Ethyl 2-(chlorosulfonyl)-6-methylbenzoate

Description

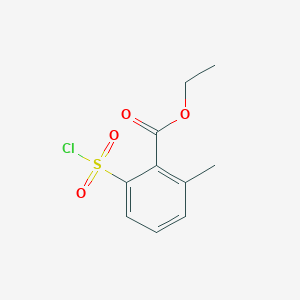

Ethyl 2-(chlorosulfonyl)-6-methylbenzoate is a sulfonyl chloride-containing aromatic ester with the molecular formula C₁₀H₁₁ClO₄S and a molecular weight of 262.71 g/mol. The compound features a benzoate backbone substituted with a chlorosulfonyl (-SO₂Cl) group at the 2-position and a methyl (-CH₃) group at the 6-position. This structure confers high reactivity due to the electron-withdrawing chlorosulfonyl group, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications .

Key synthetic routes involve chlorosulfonation of precursor benzoate esters using chlorosulfuric acid (HSO₃Cl) or other sulfonating agents. For example, analogous compounds like mthis compound are synthesized via direct sulfonation of methyl 6-methylbenzoate followed by chlorination . The ethyl ester variant is typically purified via column chromatography using solvents like toluene/ethyl acetate or cyclohexane/ethyl acetate mixtures .

Properties

CAS No. |

133742-97-9 |

|---|---|

Molecular Formula |

C10H11ClO4S |

Molecular Weight |

262.71 g/mol |

IUPAC Name |

ethyl 2-chlorosulfonyl-6-methylbenzoate |

InChI |

InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-7(2)5-4-6-8(9)16(11,13)14/h4-6H,3H2,1-2H3 |

InChI Key |

YIUMLILLUMQKHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)-6-methylbenzoate can be synthesized through several methods. One common approach involves the chlorosulfonation of ethyl 6-methylbenzoate. The reaction typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 2-position of the benzoate ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and to ensure efficient mixing of reactants. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group at the 6-position can undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at moderate temperatures.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in reduction reactions, often in anhydrous ether or tetrahydrofuran (THF) as solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions, usually in aqueous or acidic media.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Carboxylic Acids and Aldehydes: Formed from the oxidation of the methyl group.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-6-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Industry: The compound is used in the production of specialty chemicals, including surfactants and polymer additives.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)-6-methylbenzoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophilic substitution reactions lead to the formation of various sulfonyl derivatives, which can further participate in chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of Ethyl 2-(chlorosulfonyl)-6-methylbenzoate can be contextualized by comparing it with structurally or functionally related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparative Insights

Reactivity Differences: this compound exhibits higher electrophilicity at the sulfonyl chloride group compared to non-sulfonated analogs like Ethyl 2-methoxybenzoate. This enables nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters . Mthis compound shows analogous reactivity but may display reduced solubility in aqueous systems due to the methyl ester’s hydrophobicity .

Structural Influence on Applications: Compounds with para-substituted sulfonyl chlorides (e.g., Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate) are preferred in agrochemical synthesis due to their stability under acidic conditions . Halogenated analogs like Ethyl 2-chloro-6-fluoro-3-methylbenzoate lack sulfonyl chloride groups but are critical in cross-coupling reactions for drug discovery .

Synthetic Methodologies: this compound is synthesized via direct chlorosulfonation of ethyl 6-methylbenzoate, whereas Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate requires multi-step synthesis involving phenoxyacetyl chloride and chlorosulfuric acid .

Spectroscopic Data: ¹H-NMR: this compound shows characteristic signals for the ethyl ester (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and aromatic protons (δ ~7.4–8.0 ppm) . Analogous compounds like (4-chlorosulfonylphenoxy)acetic acid esters exhibit similar splitting patterns but distinct shifts due to substituent effects .

Biological Activity

Ethyl 2-(chlorosulfonyl)-6-methylbenzoate is a compound with significant potential in medicinal chemistry and agrochemicals due to its unique chemical structure and reactivity. This article explores its biological activity, including its synthesis, mechanism of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 262.71 g/mol. The structure features a benzoate framework with an ethyl ester moiety and a chlorosulfonyl group, contributing to its reactivity and potential biological applications. The chlorosulfonyl group enhances electrophilicity, making it susceptible to nucleophilic attack, which can lead to various biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chlorosulfonyl Group : The introduction of the chlorosulfonyl group is often achieved through sulfonation reactions using chlorosulfonic acid.

- Esterification : The ethyl ester is formed by reacting the benzoic acid derivative with ethanol in the presence of an acid catalyst.

- Purification : The final product is purified through recrystallization or chromatography to ensure high yield and purity.

These reactions are generally conducted under controlled conditions to optimize yields and minimize by-products.

The biological activity of this compound is largely attributed to the electrophilic nature of the chlorosulfonyl group. This group can react with nucleophiles in biological systems, potentially leading to the formation of sulfonamide derivatives that may exhibit antimicrobial or herbicidal properties.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of similar compounds:

- Cell Lines Tested : Human lung adenocarcinoma (A549), mouse fibroblast (NIH/3T3), and human promyelocytic leukemia (HL-60).

- Findings : Compounds structurally related to this compound exhibited IC50 values ranging from 9.7 µM to 27.5 µM against HL-60 cells, indicating potential cytotoxic effects that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.